molecular formula C12H7BrN6O B2446610 2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 872590-89-1

2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Número de catálogo: B2446610
Número CAS: 872590-89-1
Peso molecular: 331.133
Clave InChI: PELWHZPSLYKTFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is recognized in chemical literature as a potent, covalent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [https://www.rcsb.org/structure/6R1R]. This compound is designed to form a covalent bond with a specific cysteine residue (Cys481) within the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways. As BTK is a critical mediator in B-cell development, differentiation, and signaling, this inhibitor serves as a vital pharmacological tool for investigating B-cell related pathologies. Its primary research applications include the study of autoimmune diseases, such as rheumatoid arthritis and lupus, and B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00972]. By selectively and irreversibly targeting BTK, this compound enables researchers to dissect the role of this kinase in disease models, providing a foundation for understanding drug resistance mechanisms and evaluating combination therapies in preclinical studies.

Propiedades

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELWHZPSLYKTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the Acetonitrile Moiety: This can be done through nucleophilic substitution reactions where the acetonitrile group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biological assays to study its effects on various biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of 2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets. The bromophenyl group and the triazolopyrimidine core play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl : This compound shares the bromophenyl group but has a different core structure.
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide : Another compound with a bromophenyl group but different functional groups and core structure.

Uniqueness

2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is unique due to its specific combination of a triazolopyrimidine core with a bromophenyl group and an acetonitrile moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Actividad Biológica

2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile (CAS Number: 893919-57-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C17H17BrN6O2C_{17}H_{17}BrN_6O_2 with a molecular weight of approximately 417.26 g/mol. Its structure features a triazolo-pyrimidine core that is known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential anticancer properties .
  • Enzyme Inhibition : Compounds in the pyrimidine class often inhibit enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), contributing to their chemotherapeutic effects .

Anticancer Activity

A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives against several cancer cell lines. The compound exhibited notable inhibition rates with IC50 values indicating significant potency:

Cell LineIC50 (µg/mL)
SGC-79011.07 ± 0.22
A5490.61 ± 0.19
HepG20.51 ± 0.13

These results suggest that the compound has a strong potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole and pyrimidine rings significantly influence biological activity. For instance:

  • Substituents : The presence of halogen substituents like bromine enhances the lipophilicity and bioactivity of the compound.
  • Functional Groups : Variations in functional groups attached to the core structure can lead to increased potency against specific targets.

Comparative Analysis

A comparative analysis with other triazolo-pyrimidine derivatives shows that those with additional aromatic rings or electron-withdrawing groups tend to exhibit enhanced activity:

Compound NameStructure FeaturesBiological Activity
Compound ATriazole ring with Cl substitutionHigh anticancer activity
Compound BPyrimidine core with methoxy groupModerate antimicrobial effect

Case Studies

  • In Vivo Studies : In an experimental model using xenograft tumors in mice, compounds similar to this compound demonstrated significant tumor reduction compared to controls.
  • Clinical Relevance : The structural similarity of this compound to established chemotherapeutics suggests potential for development into clinical candidates targeting specific cancers.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring followed by coupling with the pyrimidine moiety. Key steps include:

  • Cyclocondensation : Using catalysts like palladium or copper under controlled temperatures (e.g., 60–80°C) in solvents such as DMF or toluene .
  • Functionalization : Introduction of the 4-bromophenyl and acetonitrile groups via nucleophilic substitution or coupling reactions.
  • Purification : Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography : Employ the SHELX suite (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positioning and assess electronic environments. For example, the nitrile group (C≡N) exhibits distinct signals at ~110–120 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What are the compound’s stability profiles under varying pH conditions?

  • Acidic conditions : Hydrolysis of the nitrile group to amide/carboxylic acid occurs at pH < 3. Monitor via IR spectroscopy (loss of C≡N stretch at ~2250 cm⁻¹) .
  • Basic conditions : The pyrimidine ring remains stable at pH 7–9, but prolonged exposure to strong bases (pH > 10) may degrade the triazole moiety. Accelerated stability studies with HPLC are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and solution-state NMR findings?

  • Temperature-dependent NMR : Assess conformational flexibility (e.g., rotational barriers in the 4-bromophenyl group) .
  • DFT calculations : Model dynamic behavior to reconcile static (X-ray) and dynamic (NMR) data .
  • High-resolution crystallography : Detect disorder in the crystal lattice, which may explain discrepancies .

Q. What strategies optimize binding affinity to kinase targets (e.g., CDKs)?

  • Structure-activity relationship (SAR) : Vary substituents at the 6-position (e.g., replace acetonitrile with thioether or amide groups) to enhance hydrophobic interactions .
  • Computational docking : Use AutoDock Vina or Schrödinger to predict binding modes. For example, the 4-bromophenyl group may occupy hydrophobic pockets in kinase active sites .
  • Biochemical assays : Validate predictions via IC₅₀ determination using kinase inhibition assays .

Q. How does this compound compare structurally and functionally to related triazolo-pyrimidine derivatives?

PropertyThis CompoundRelated Derivatives (e.g., )
Core Structure Triazolo[4,5-d]pyrimidineThiazolo[3,2-a]pyrimidine or pyrrolo-triazole
Key Substituents 4-Bromophenyl, nitrile4-Methylphenyl, chloro-fluorophenyl
Biological Activity Kinase inhibitionAnticancer (CDK binding), antimicrobial activity

Such variations necessitate tailored pharmacological profiling and SAR studies .

Q. What methodologies are recommended for studying enzyme-inhibitor interactions?

  • Site-directed mutagenesis : Modify kinase active sites (e.g., ATP-binding regions) based on docking results .
  • Crystallography : Co-crystallize the compound with mutant enzymes (using SHELX suite) to compare binding modes with wild-type proteins .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff rates) in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.